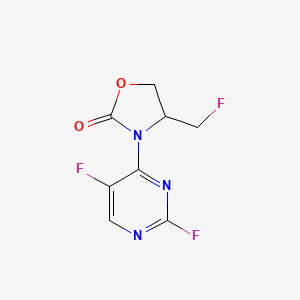![molecular formula C31H50F3O3P2RhS+ B14791175 Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate is a complex organometallic compound. It is known for its unique structure, which includes a rhodium center coordinated to cycloocta-1,5-diene and two diethylphospholan-1-ium groups. This compound is often used in various catalytic processes due to its ability to facilitate a range of chemical reactions.
准备方法
The synthesis of Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate typically involves the following steps:
Preparation of Cycloocta-1,5-diene: Cycloocta-1,5-diene can be synthesized by the dimerization of butadiene in the presence of a nickel catalyst.
Formation of Diethylphospholan-1-ium Groups: The diethylphospholan-1-ium groups are prepared through the reaction of diethylphosphine with appropriate halogenated aromatic compounds.
Coordination to Rhodium: The final step involves the coordination of cycloocta-1,5-diene and diethylphospholan-1-ium groups to a rhodium center, followed by the addition of trifluoromethanesulfonate to stabilize the complex.
化学反应分析
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands. Common reagents include halides and phosphines.
Addition: The compound can also undergo addition reactions, particularly with unsaturated organic molecules.
科学研究应用
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate has several scientific research applications:
Catalysis: It is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry:
Biological Studies: The compound is used in biological studies to understand the interaction of metal complexes with biological molecules.
作用机制
The mechanism of action of Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate involves the coordination of the rhodium center to various substrates, facilitating their transformation through oxidative addition, reductive elimination, and migratory insertion processes. The diethylphospholan-1-ium groups play a crucial role in stabilizing the rhodium center and enhancing its reactivity.
相似化合物的比较
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate can be compared with other similar compounds such as:
Cyclooctadiene Rhodium Chloride Dimer: This compound also contains a rhodium center coordinated to cyclooctadiene but differs in its ligand environment and reactivity.
Rhodium Tris(triphenylphosphine) Chloride: Another rhodium complex with different phosphine ligands, used in various catalytic applications.
Rhodium Carbonyl Complexes: These complexes contain carbonyl ligands and exhibit different reactivity patterns compared to the trifluoromethanesulfonate complex.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of rhodium complexes.
属性
分子式 |
C31H50F3O3P2RhS+ |
|---|---|
分子量 |
724.6 g/mol |
IUPAC 名称 |
cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p+1 |
InChI 键 |
XGPXBCKGQLCHDW-UHFFFAOYSA-O |
规范 SMILES |
CCC1CCC([PH+]1C2=CC=CC=C2[PH+]3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


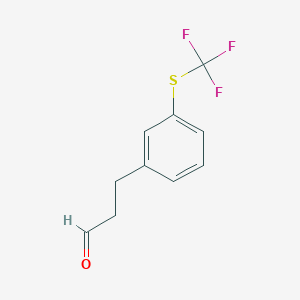
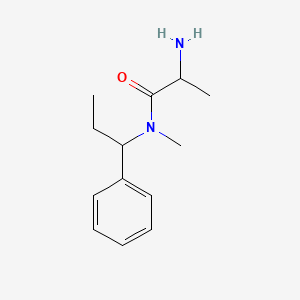

![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14791113.png)
![6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14791117.png)
![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)
![2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14791130.png)
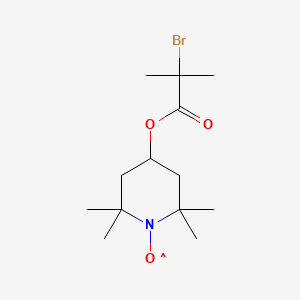
![5-[3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14791142.png)

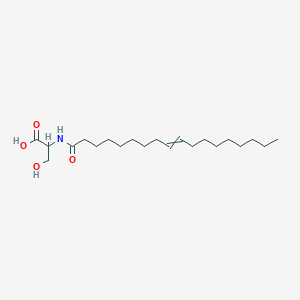
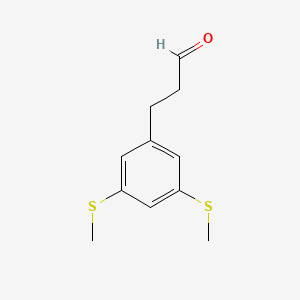
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B14791161.png)
